molecular formula C4H4ClN3 B14299734 1-Azido-4-chlorobut-2-yne CAS No. 119720-88-6

1-Azido-4-chlorobut-2-yne

Cat. No.: B14299734
CAS No.: 119720-88-6
M. Wt: 129.55 g/mol
InChI Key: VWIKZXUFHHWLKD-UHFFFAOYSA-N
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Description

1-Azido-4-chlorobut-2-yne is an organic compound characterized by the presence of an azide group (-N₃) and a chlorine atom attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Azido-4-chlorobut-2-yne can be synthesized through a multi-step process involving the reaction of 4-chlorobut-2-yne with sodium azide (NaN₃). The reaction typically occurs in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group .

Mechanism of Action

The mechanism of action of 1-azido-4-chlorobut-2-yne involves its reactivity with various nucleophiles and reducing agents. The azide group acts as a nucleophile in substitution reactions and can be reduced to form amines. In cycloaddition reactions, the azide group participates in the formation of triazoles, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

1-azido-4-chlorobut-2-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-2-4-7-8-6/h3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIKZXUFHHWLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCCl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575993
Record name 1-Azido-4-chlorobut-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119720-88-6
Record name 1-Azido-4-chlorobut-2-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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